methyl 8-bromo-2H-chromene-5-carboxylate methyl 8-bromo-2H-chromene-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18763256
InChI: InChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)10-7(8)3-2-6-15-10/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol

methyl 8-bromo-2H-chromene-5-carboxylate

CAS No.:

Cat. No.: VC18763256

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

methyl 8-bromo-2H-chromene-5-carboxylate -

Specification

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
IUPAC Name methyl 8-bromo-2H-chromene-5-carboxylate
Standard InChI InChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)10-7(8)3-2-6-15-10/h2-5H,6H2,1H3
Standard InChI Key UUWMKWOMLGZHDD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C=CCOC2=C(C=C1)Br

Introduction

Structural and Chemical Properties

The compound’s IUPAC name is methyl 8-bromo-2H-chromene-5-carboxylate, with the canonical SMILES representation COC(=O)C1=C2C=CCOC2=C(C=C1)Br . Key physicochemical properties include:

PropertyValue
Molecular FormulaC11H9BrO3\text{C}_{11}\text{H}_{9}\text{BrO}_{3}
Molecular Weight269.09 g/mol
XLogP32.8
Topological Polar SA35.5 Ų
Hydrogen Bond Acceptors3

The bromine substituent introduces electron-withdrawing effects, enhancing electrophilic reactivity at the 8-position, while the ester group at position 5 facilitates nucleophilic substitution or hydrolysis .

Synthetic Methodologies

Catalytic Ring-Closing Strategies

Transition metal-catalyzed reactions are pivotal in synthesizing 2H-chromenes. For example, iron-mediated protocols enable [3 + 3] annulation of 2-(2-ethynyl)phenoxy-1-aryl ethanones to yield chromene scaffolds . Similarly, cobalt-catalyzed reactions involving salicyl N-tosylhydrazones and terminal alkynes proceed via metallo-radical intermediates, forming 2H-chromenes through hydrogen atom transfer (HAT) mechanisms .

Bromination and Esterification

A common route involves bromination of 2H-chromene-5-carboxylic acid derivatives using bromine in acetic acid, followed by esterification with methanol and sulfuric acid. Industrial-scale production employs similar steps with optimized reactor conditions to achieve yields exceeding 85%.

Biological Activities

Enzyme Inhibition

Chromene derivatives, including methyl 8-bromo-2H-chromene-5-carboxylate, selectively inhibit carbonic anhydrase isoforms hCA IX and XII, which are overexpressed in hypoxic tumors. For instance, structurally related compounds exhibit KiK_i values of 0.47–4.86 µM against these isoforms, suggesting potential anticancer applications .

Antioxidant and Anti-inflammatory Effects

The chromene core’s conjugated π-system enables free radical scavenging, mitigating oxidative stress. Additionally, modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways reduces pro-inflammatory mediator synthesis .

Comparative Analysis with Chromene Derivatives

The position of bromine and ester groups significantly influences reactivity and bioactivity. For example:

CompoundBromine PositionEster PositionKey Properties
Methyl 6-bromo-2H-chromene-8-carboxylate68Higher lipophilicity (XLogP3=3.1\text{XLogP3} = 3.1)
Methyl 7-bromo-2H-chromene-4-carboxylate74Enhanced COX-2 selectivity
Methyl 8-bromo-2H-chromene-5-carboxylate85Optimal hCA IX/XII inhibition

The 8-bromo-5-carboxylate derivative exhibits superior enzyme inhibition due to steric and electronic effects .

Applications in Medicinal Chemistry

  • Anticancer Agents: Its ability to inhibit tumor-associated hCA isoforms positions it as a lead compound for hypoxia-targeted therapies .

  • Anti-inflammatory Drugs: Modulation of COX/LOX pathways offers potential for treating chronic inflammation.

  • Building Block in Organic Synthesis: The bromine atom serves as a handle for cross-coupling reactions, enabling diversification into analogs with enhanced bioactivity .

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